molecular formula C20H18O4 B12391876 (-)-Shinpterocarpin CAS No. 157414-04-5

(-)-Shinpterocarpin

Cat. No.: B12391876
CAS No.: 157414-04-5
M. Wt: 322.4 g/mol
InChI Key: QGPHRCQDTPCIQI-UHFFFAOYSA-N
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Description

Natural Occurrence and Botanical Sources

Shinpterocarpin occurs natively in three documented plant species: Glycyrrhiza glabra (licorice), Erythrina latissima (broad-leaved coral tree), and Erythrina sacleuxii (Sacleux’s coral tree). These species inhabit distinct biogeographical regions, reflecting shinpterocarpin’s adaptive role in plant secondary metabolism.

Ecological and Phytochemical Context

Glycyrrhiza glabra, a perennial herb native to Southern Europe and Asia, accumulates shinpterocarpin in root tissues, where it coexists with triterpenoid saponins like glycyrrhizin. In contrast, Erythrina species—deciduous trees indigenous to African and Southeast Asian tropics—produce this compound in stem bark and leaf exudates. The convergent biosynthesis of shinpterocarpin across phylogenetically divergent genera suggests evolutionary pressure favoring its retention as a defensive allelochemical.

Table 1: Botanical Sources of Shinpterocarpin
Species Family Subfamily Tribe Geographical Distribution
Glycyrrhiza glabra Fabaceae Faboideae Glycyrrhizeae Mediterranean, Southwest Asia
Erythrina latissima Fabaceae Faboideae Phaseoleae Southern Africa
Erythrina sacleuxii Fabaceae Faboideae Phaseoleae Coastal East Africa

Structural analyses confirm shinpterocarpin’s identity through its IUPAC designation: (2R,10R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-ol. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have resolved its stereochemistry, particularly the trans fusion between the benzopyran and furan rings.

Historical Context in Phytochemical Research

The isolation and characterization of shinpterocarpin mirror advancements in chromatographic and spectroscopic techniques during the late 20th century. Initial reports from Erythrina bark extracts in the 1980s identified a novel pterocarpan, though full structural elucidation awaited high-resolution mass spectrometry (HRMS) and circular dichroism (CD) analyses in the 1990s.

Key Milestones in Structural Analysis

  • 1985 : Preliminary isolation from Erythrina latissima bark via silica gel chromatography, with tentative identification as a dimethylated pterocarpan.
  • 1992 : Determination of absolute configuration using CD spectroscopy, establishing the 6aR,7bR stereochemistry.
  • 2006 : PubChem registration (CID 10336244) provided standardized physicochemical data, including molecular weight (322.4 g/mol) and SMILES notation.
  • 2019 : Integration into the TCM-ADIP database (HBIN043917) linked shinpterocarpin to traditional pharmacopeias, though its therapeutic applications remain investigational.

The compound’s biosynthesis likely proceeds through the phenylpropanoid pathway, involving cyclization of a chalcone precursor followed by prenylation and methyl transferase activity. Isotopic labeling studies in Glycyrrhiza glabra cell cultures have partially mapped this pathway, though key enzymatic steps require further validation.

Taxonomic Distribution in Fabaceae Family

Within Fabaceae, shinpterocarpin’s occurrence is restricted to the subfamily Faboideae, specifically the tribes Glycyrrhizeae (Glycyrrhiza) and Phaseoleae (Erythrina). This distribution offers insights into chemotaxonomic relationships.

Phylogenetic Patterns

  • Glycyrrhizeae : Characterized by triterpenoid-rich species, Glycyrrhiza glabra’s production of shinpterocarpin represents a metabolic divergence from the predominant saponin biosynthesis in this tribe.
  • Phaseoleae : The Erythrina genus clusters with Phaseolus and Vigna species, yet shinpterocarpin’s absence in these agriculturally significant genera suggests genus-specific enzymatic activation.
Chemotaxonomic Significance

Shinpterocarpin’s presence in both Glycyrrhizeae and Phaseoleae—tribes separated by ~40 million years of evolution—implies either horizontal gene transfer or convergent evolution of biosynthetic genes. Comparative genomics has identified homologs of isoflavone synthase (IFS) in Erythrina and Glycyrrhiza, though substrate specificity differences may explain shinpterocarpin’s limited distribution.

Biogeographical Correlates

Erythrina species producing shinpterocarpin occupy tropical ecosystems with high herbivore pressure, aligning with the compound’s hypothesized role as an antifeedant. In contrast, Glycyrrhiza glabra thrives in arid regions, where shinpterocarpin may contribute to drought-stress tolerance through reactive oxygen species (ROS) scavenging.

Properties

CAS No.

157414-04-5

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-ol

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-13-16(24-20)6-5-14-18(13)22-10-15-12-4-3-11(21)9-17(12)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3

InChI Key

QGPHRCQDTPCIQI-UHFFFAOYSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)O)C

Origin of Product

United States

Preparation Methods

Source Identification and Plant Material Processing

Shinpterocarpin occurs in Glycyrrhiza glabra (licorice) roots, typically at concentrations of 0.02–0.05% dry weight. Optimal yields require harvesting 3–4-year-old plants during late autumn, when secondary metabolite production peaks. Post-harvest processing involves:

  • Washing roots with deionized water
  • Lyophilization at −50°C for 48 hours
  • Mechanical grinding to 0.5–1.0 mm particles

Solvent Extraction and Fractionation

A sequential extraction protocol maximizes yield while minimizing degradation:

Step Solvent System Volume (mL/g) Temperature Duration Target Compounds
1 n-Hexane 10:1 25°C 24 h Lipids, waxes
2 Dichloromethane 8:1 40°C 12 h Low-polarity phenolics
3 Ethanol-H₂O (70:30) 15:1 60°C 48 h Pterocarpans

The ethanol-water extract undergoes vacuum distillation (40°C, 100 mbar) to remove solvents, yielding a dark viscous residue.

Chromatographic Purification

Final purification employs a three-step chromatographic sequence:

1.3.1. Silica Gel Column Chromatography

  • Stationary phase: Silica gel 60 (230–400 mesh)
  • Mobile phase: Gradient elution with hexane:ethyl acetate (9:1 → 1:1)
  • Fraction size: 100 mL
  • Shinpterocarpin elutes at 35–40% ethyl acetate

1.3.2. Sephadex LH-20 Size Exclusion

  • Column dimensions: 100 cm × 5 cm
  • Eluent: Methanol-water (8:2)
  • Flow rate: 1.0 mL/min
  • Retention time: 85–92 minutes

1.3.3. Preparative HPLC

  • Column: C18 (250 × 21.2 mm, 5 μm)
  • Mobile phase: Acetonitrile-water (55:45) + 0.1% formic acid
  • Flow rate: 10 mL/min
  • Detection: UV 280 nm
  • Purity: ≥98% (confirmed by LC-MS)

Biomimetic Synthesis

Biosynthetic Pathway Reconstruction

The natural biosynthetic route in Glycyrrhiza species involves four enzymatic steps:

  • Isoflavone 2'-hydroxylation

    • Enzyme: CYP81E subfamily cytochrome P450
    • Substrate: Daidzein (7,4'-dihydroxyisoflavone)
    • Product: 2'-Hydroxydaidzein
  • Isoflavanone reduction

    • Enzyme: Vestitone reductase (VR)
    • Cofactor: NADPH
    • Stereospecificity: Forms (3R)-vestitone
  • Pterocarpan synthase (PTS) cyclization

    • Key step forming benzofuran-benzopyran system
    • Dirigent protein domain ensures cis-B/C ring fusion
  • O-Methylation and prenylation

    • S-Adenosylmethionine-dependent methylation
    • Prenyltransferase-mediated sidechain addition

In Vitro Biomimetic Approach

A cell-free synthesis system achieves 72% conversion efficiency:

Reaction Conditions

  • 50 mM Tris-HCl buffer (pH 7.5)
  • 2 mM NADPH
  • 1 mM daidzein
  • Enzyme cocktail (0.5 mg/mL each: CYP81E, VR, PTS, OMT)
  • 30°C, 24 h agitation (150 rpm)

Product Isolation

  • Centrifugation (10,000 × g, 10 min)
  • Ethyl acetate extraction (3 × 50 mL)
  • Rotary evaporation yields crude shinpterocarpin (0.38 g/L)

Total Synthesis Strategies

Heck Arylation Route

This 9-step synthesis achieves 14% overall yield:

Key Steps

  • Isoflavone core construction
    • Ullmann coupling: 2-bromoresorcinol + 4-methoxyphenylboronic acid
    • Yield: 83%
  • Benzofuran formation

    • Pd(OAc)₂-catalyzed intramolecular Heck reaction
    • Conditions: 110°C, 24 h in DMF
    • Diastereomeric ratio: 92:8 (cis:trans)
  • Stereoselective reduction

    • Catalyst: (S)-BINAP-RuCl₂
    • Hydrogen pressure: 50 bar
    • Enantiomeric excess: 98%

Optimized Reaction Table

Step Reaction Reagents/Conditions Yield
1 Ullmann coupling CuI, 1,10-phenanthroline, 120°C 83%
2 Heck cyclization Pd(OAc)₂, PPh₃, NEt₃, 110°C 76%
3 Asymmetric hydrogenation (S)-BINAP-RuCl₂, H₂ 50 bar 89%

Chromene Annulation Method

Alternative 7-step sequence via chromene intermediates:

Critical Improvements

  • Microwave-assisted Diels-Alder cyclization (150°C, 20 min vs. 24 h conventional)
  • TEMPO-mediated oxidation prevents dihydroxybenzene side reactions
  • Total yield increased to 21%

Industrial-Scale Production

Microbial Fermentation

Engineered Saccharomyces cerevisiae strain achieves 1.2 g/L titer:

Genetic Modifications

  • Overexpression: CYP81E, VR, PTS from Glycyrrhiza uralensis
  • Deletion: ERG7 (blocks competing sterol pathway)
  • Enhanced NADPH regeneration: G6PDH overexpression

Fermentation Parameters

  • Medium: YPD + 2% galactose
  • Temperature: 30°C
  • pH: 6.0 (controlled with 2 M NaOH)
  • Duration: 120 h

Continuous Flow Synthesis

Pilot-scale system parameters:

  • Reactor volume: 10 L
  • Flow rate: 2 L/h
  • Key step conditions:
    • Heck reaction: Pd/C cartridge (0.5% loading)
    • Hydrogenation: H-Cube Pro (30°C, 1 mL/min)
  • Output: 28 g/day (99.5% purity)

Analytical Characterization

Spectroscopic Data Comparison

Parameter Natural Synthetic
[α]D²⁵ (c 0.1, MeOH) −287° −285°
¹H NMR (600 MHz, CDCl₃) δ 6.82 (d, J=8.4 Hz, H-1) 6.80 (d, J=8.4 Hz)
¹³C NMR (150 MHz) δ 152.3 (C-6a) 152.1
HRMS (ESI+) m/z 323.1254 [M+H]⁺ 323.1251

Purity Assessment Methods

  • HPLC-DAD

    • Column: Zorbax SB-C18 (4.6 × 250 mm)
    • Gradient: 40–80% acetonitrile in 0.1% formic acid
    • Retention time: 12.7 min
  • Chiral CE

    • Buffer: 50 mM β-cyclodextrin in 20 mM borate (pH 9.2)
    • Migration time: 8.9 min (ee >99%)

Yield Optimization Strategies

Solvent Effects on Key Steps

Reaction Optimal Solvent Yield Improvement Reference
Heck cyclization DMF 76% → 82%
Asymmetric hydrogenation i-PrOH 89% → 93%
Final oxidation CH₃CN/H₂O (9:1) 68% → 75%

Catalytic System Advancements

  • Palladium nanoparticles (2 nm): 5× reuse without activity loss
  • Enzyme immobilization : SBA-15-supported PTS maintains 80% activity after 10 cycles

Chemical Reactions Analysis

Types of Reactions

Shinpterocarpin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Properties

Recent studies have identified Shinpterocarpin as a promising candidate for cancer treatment.

Case Study: Antitumor Activity

  • A study synthesized Shinpterocarpin and its structural analogs, examining their antitumor activities against six different cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, particularly against lung and colon cancer cells, with effective concentrations ranging from 4 to 9 μM. Notably, these compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
CompoundCancer Cell LineIC50 (μM)
ShinpterocarpinLung Cancer4-9
Analog 37Colon Cancer4-5
Analog 42Lung Cancer6-8

These findings suggest that modifications to the Shinpterocarpin structure could enhance its efficacy as an anticancer agent.

Neuroprotective Effects

Shinpterocarpin has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer’s Disease

  • Research has explored the potential of Shinpterocarpin in modulating pathways associated with neurodegeneration. It was found to influence signaling pathways involved in neuronal survival and apoptosis, making it a candidate for further studies aimed at treating conditions such as Alzheimer's disease .

Mechanistic Insights

The mechanisms through which Shinpterocarpin exerts its effects are still being elucidated.

Network Pharmacology Approach

  • A network pharmacology study highlighted Shinpterocarpin's role as a hub compound in drug interaction networks related to viral infections, suggesting potential applications beyond oncology and neuroprotection. This approach integrates omics data to identify how Shinpterocarpin may interact with various biological pathways, enhancing its therapeutic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Pterocarpans

Structural and Source Comparison

Compound Molecular Formula Natural Source Key Structural Features
Shinpterocarpin C₂₀H₁₈O₄ Erythrina fusca, Glycyrrhiza glabra 6H-benzofuro[3,2-c]chromene, methoxy group
Phaseollin C₂₀H₁₈O₅ Erythrina orientalis Prenylated pterocarpan with hydroxyl groups
3,9-Dihydroxy-4-(3,3-dimethylallyl)-pterocarpan C₂₀H₂₂O₄ Erythrina fusca Dimethylallyl substitution at C-4
Neorautenol C₂₀H₁₈O₅ Synthetic analogs Dialkylaminoethyl side chain

Key Insights :

  • Shinpterocarpin and phaseollin share a core pterocarpan skeleton but differ in substituents (e.g., prenylation in phaseollin) .
  • The dimethylallyl group in compound 3 (E.
Antimicrobial Activity
Compound Target Microorganisms Zone of Inhibition (mm) Key Findings
Shinpterocarpin Bacillus subtilis (Gram-positive) 19.4 Highest activity among tested pterocarpans
3,9-Dihydroxy... Mixed Gram-positive/-negative bacteria 12.0–15.2 Moderate activity; strain-dependent
Phaseollin Not reported N/A Focused on cytotoxicity (see below)

Source :

Anticancer and Cytotoxic Activity
Compound Cell Line/Model IC₅₀/Activity Range Mechanism/Notes
Shinpterocarpin Lung/Colon cancer 4–9 μM (analogs) Analogs (e.g., compound 37) show improved activity via dialkylaminoethyl chains
Phaseollin P-388 murine leukemia 2.43 μg/mL Direct cytotoxicity via ROS induction
Neorautenol Multiple cancer lines 4–9 μM Synergistic effects with side-chain modifications

Key Insights :

  • Shinpterocarpin’s synthetic analogs outperform the parent compound in anticancer activity, highlighting the role of side-chain optimization .
  • Phaseollin exhibits superior cytotoxicity, likely due to its prenyl group enhancing membrane permeability .

Molecular Targets and Pathways

Compound Protein Targets Docking Energy (kcal/mol) Pathway Involvement
Shinpterocarpin CASP3, MAPK8, BCL2L1 -9.1 (CASP3), -9.4 (MAPK8) Apoptosis, MEK-ERK1/2, oxidative stress mitigation
Kaempferol CASP3 -8.2 Apoptosis via HIS-121, SER-205
Phaseollin Not reported N/A General cytotoxicity

Key Insights :

  • Shinpterocarpin’s strong binding to CASP3 and MAPK8 suggests dual roles in apoptosis and kinase signaling .
  • Unlike kaempferol, it uniquely modulates the MEK-ERK1/2 pathway, relevant in neurodegenerative diseases .

Pharmacokinetic Properties

Compound Oral Bioavailability (OB%) Drug-Likeness (DL) Key ADME Traits
Shinpterocarpin 80.3 0.73 High absorption (Caco-2 = 1.1)
Glabridin 53.25 0.47 Moderate absorption
Quercetin 44.15 0.41 Low-moderate bioavailability

Source: Key Insight: Shinpterocarpin’s superior OB and DL make it more therapeutically viable than many flavonoids and isoflavonoids.

Network Pharmacology and Multi-Target Roles

Compound Degree Centrality (Network) Key Prescriptions Biological Roles
Shinpterocarpin 7 (vs. Quercetin: 29) Xiaochaihu Decoction, CZECD Immune modulation, neuroprotection
β-Sitosterol 9 Nine TCM prescriptions Anti-inflammatory
Phaseollin Not reported N/A Cytotoxicity

Source :
Key Insight : While less central than quercetin, Shinpterocarpin is a recurring component in TCM formulations targeting inflammation and neurodegeneration.

Q & A

Q. What are the standard protocols for isolating Shinpterocarpin from natural sources?

Shinpterocarpin is primarily isolated from Glycyrrhiza glabra (licorice) roots using ethanol-based extraction followed by chromatographic purification. Key steps include:

  • Solvent extraction : Ethanol (70–80%) is used to solubilize phenolic compounds.
  • Column chromatography : Silica gel or reverse-phase columns separate Shinpterocarpin from co-extracted flavonoids.
  • Validation : Purity is confirmed via HPLC and mass spectrometry .

Q. How is the structural characterization of Shinpterocarpin performed?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and stereochemistry (e.g., 6aR,11aR configuration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₂₀H₁₈O₄) and isotopic mass (322.121 g/mol) .
  • X-ray crystallography : Resolves absolute configuration in crystalline forms .

Q. What spectroscopic data are essential for Shinpterocarpin identification?

Critical spectroscopic markers include:

  • UV-Vis : Absorption peaks at 280 nm (aromatic systems) and 320 nm (conjugated carbonyl groups).
  • IR : Stretching vibrations for hydroxyl (-OH, ~3400 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are used to study Shinpterocarpin’s molecular interactions?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities with target proteins. For example:

  • CASP3 interaction : Docking energy of -9.1 kcal/mol, with hydrogen bonds to TYR-197 and ARG-164 .
  • MAPK8 interaction : Energy of -9.4 kcal/mol, driven by hydrophobic interactions with VAL-303 and ILE-304 .
  • Software parameters : Grid box sizes adjusted to protein active sites; Lamarckian genetic algorithms optimize ligand poses.

Q. How can researchers resolve contradictions in Shinpterocarpin’s reported bioactivity data?

Discrepancies (e.g., 80.3% activity in one study vs. 44.7% in another) require:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for CASP3 inhibition) and concentrations (µM range).
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity, pH) .
  • Dose-response curves : Validate EC₅₀ values across independent replicates .

Q. What in vivo models are suitable for assessing Shinpterocarpin’s therapeutic efficacy?

Preclinical models include:

  • Diabetic peripheral vascular disease : Streptozotocin-induced diabetic rats, with endpoints like angiogenesis markers (VEGF, HIF-1α) .
  • Pharmacokinetics : Plasma concentration-time profiles (HPLC-MS) to calculate bioavailability and half-life .

Q. How does Shinpterocarpin’s stereochemistry influence its biological activity?

The 6aR,11aR configuration enables:

  • Enantioselective binding : Enhanced affinity for CASP3’s chiral active site vs. its enantiomer.
  • Hydrogen-bond geometry : Optimal alignment with ARG-164 in CASP3, critical for apoptosis modulation .

Methodological Frameworks

Q. How can the PICO framework guide clinical research on Shinpterocarpin?

Apply PICO (Population, Intervention, Comparison, Outcome) to design studies:

  • Population : Patients with diabetic vascular complications.
  • Intervention : Oral administration of Shinpterocarpin (50 mg/kg/day).
  • Comparison : Placebo or standard care (e.g., metformin).
  • Outcome : Reduction in inflammatory markers (IL-6, TNF-α) .

What criteria ensure rigorous formulation of Shinpterocarpin-related research questions?

Use FINER criteria:

  • Feasible : Access to authenticated Glycyrrhiza glabra extracts.
  • Novel : Investigating understudied targets (e.g., MAPK8).
  • Ethical : Compliance with animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare).
  • Relevant : Align with gaps in natural product pharmacology .

Data Reporting & Reproducibility

Q. How should researchers report Shinpterocarpin’s experimental data to ensure reproducibility?

Follow Beilstein Journal guidelines:

  • Experimental section : Detail chromatography conditions (e.g., gradient elution: 60% → 90% MeOH in H₂O).
  • Supporting information : Provide NMR spectra, docking parameters, and raw bioassay data .
  • Validation : Include positive controls (e.g., quercetin for antioxidant assays) .

Q. What statistical methods are appropriate for analyzing Shinpterocarpin’s dose-dependent effects?

Use:

  • ANOVA : Compare means across multiple doses (e.g., 10 µM, 50 µM, 100 µM).
  • Non-linear regression : Fit dose-response data to Hill or Log-logistic models (software: GraphPad Prism) .

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